molecular formula C21H20O7 B13434556 6'-Prenylisorhamnetin

6'-Prenylisorhamnetin

Cat. No.: B13434556
M. Wt: 384.4 g/mol
InChI Key: WIHQAFLBAOVXLQ-UHFFFAOYSA-N
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Description

6’-Prenylisorhamnetin is a prenylated flavonoid, a type of secondary metabolite found in various plants. It is characterized by the presence of a prenyl group attached to the flavonoid skeleton. This compound is known for its diverse biological activities and potential therapeutic applications. Prenylated flavonoids, including 6’-Prenylisorhamnetin, are recognized for their enhanced bioactivity and bioavailability compared to their non-prenylated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Prenylisorhamnetin typically involves the prenylation of isorhamnetin. This process can be achieved through various chemical reactions, including the use of prenyl donors such as dimethylallyl diphosphate (DMAPP) and prenyltransferases . The reaction conditions often require specific catalysts and controlled environments to ensure regioselectivity and stereoselectivity.

Industrial Production Methods: Industrial production of 6’-Prenylisorhamnetin may involve biotechnological approaches, utilizing engineered microorganisms to produce the compound through fermentation processes. These methods offer a sustainable and scalable means of production, reducing the reliance on chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 6’-Prenylisorhamnetin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions include oxidized flavonoids, reduced derivatives, and substituted flavonoids with enhanced biological properties .

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-5-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one

InChI

InChI=1S/C21H20O7/c1-10(2)4-5-11-6-14(23)16(27-3)9-13(11)21-20(26)19(25)18-15(24)7-12(22)8-17(18)28-21/h4,6-9,22-24,26H,5H2,1-3H3

InChI Key

WIHQAFLBAOVXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)O)C

Origin of Product

United States

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